![molecular formula C15H23BrN2O4S2 B7897469 [1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7897469.png)
[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
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Description
[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23BrN2O4S2 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a complex organic molecule with potential applications in medicinal chemistry and drug development. Its unique structure, featuring a brominated thiophene ring, a sulfonyl group, and a piperidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H23BrN2O4S2
- Molecular Weight : 439.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can facilitate hydrogen bonding, enhancing the compound's binding affinity to target proteins. The piperidine ring contributes to increased lipophilicity, promoting membrane permeability and cellular uptake.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Study Findings : A study demonstrated that derivatives of thiophene sulfonamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., breast and lung cancer) .
- Mechanism : These compounds may act by inhibiting specific signaling pathways associated with tumor growth and metastasis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that:
- Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Potential Applications : This suggests its potential use as an antimicrobial agent in clinical settings.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was tested for its ability to inhibit cell growth:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.0 | Inhibition of cell cycle progression |
The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using standard methods against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent.
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O4S2/c1-15(2,3)22-14(19)17(4)11-6-5-9-18(10-11)24(20,21)13-8-7-12(16)23-13/h7-8,11H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLWZVWOFYZBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.